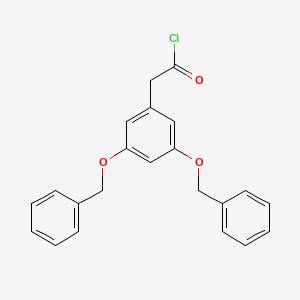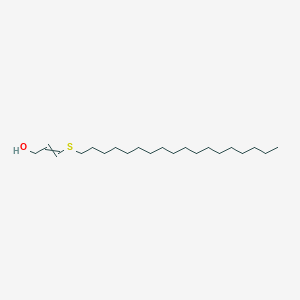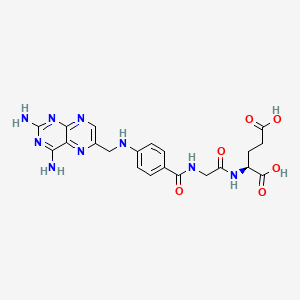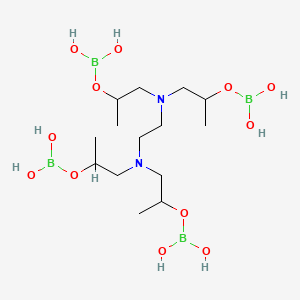![molecular formula C8H4F6O2S2 B14494110 1-(Trifluoromethanesulfonyl)-4-[(trifluoromethyl)sulfanyl]benzene CAS No. 63647-62-1](/img/structure/B14494110.png)
1-(Trifluoromethanesulfonyl)-4-[(trifluoromethyl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoromethanesulfonyl)-4-[(trifluoromethyl)sulfanyl]benzene is a compound that features both trifluoromethanesulfonyl and trifluoromethylsulfanyl groups attached to a benzene ring. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethanesulfonyl chloride and trifluoromethylthiol in the presence of a base to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Trifluoromethanesulfonyl)-4-[(trifluoromethyl)sulfanyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Applications De Recherche Scientifique
1-(Trifluoromethanesulfonyl)-4-[(trifluoromethyl)sulfanyl]benzene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1-(Trifluoromethanesulfonyl)-4-[(trifluoromethyl)sulfanyl]benzene exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethanesulfonyl and trifluoromethylsulfanyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Trifluoromethylbenzene: Shares the trifluoromethyl group but lacks the sulfonyl group.
Trifluoromethanesulfonylbenzene: Contains the sulfonyl group but lacks the trifluoromethylsulfanyl group.
Uniqueness: 1-(Trifluoromethanesulfonyl)-4-[(trifluoromethyl)sulfanyl]benzene is unique due to the presence of both trifluoromethanesulfonyl and trifluoromethylsulfanyl groups, which impart distinct chemical properties and reactivity compared to similar compounds .
Propriétés
Numéro CAS |
63647-62-1 |
|---|---|
Formule moléculaire |
C8H4F6O2S2 |
Poids moléculaire |
310.2 g/mol |
Nom IUPAC |
1-(trifluoromethylsulfanyl)-4-(trifluoromethylsulfonyl)benzene |
InChI |
InChI=1S/C8H4F6O2S2/c9-7(10,11)17-5-1-3-6(4-2-5)18(15,16)8(12,13)14/h1-4H |
Clé InChI |
BTSJMLARCVQXEK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1SC(F)(F)F)S(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,8-Dichlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14494031.png)
![[(1-Bromohexan-2-YL)selanyl]benzene](/img/structure/B14494037.png)
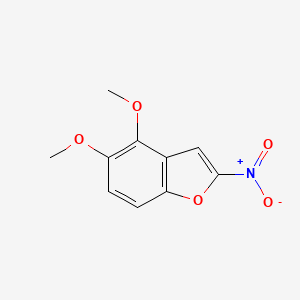
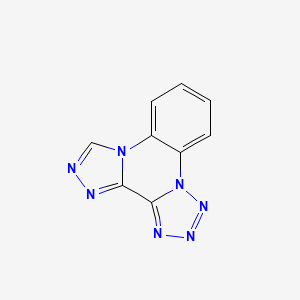

![Ethyl [dimethyl(3-methylphenyl)silyl]acetate](/img/structure/B14494051.png)
![[(Cyclobut-1-en-1-yl)sulfanyl]benzene](/img/structure/B14494060.png)
![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}acetonitrile](/img/structure/B14494065.png)

![2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene](/img/structure/B14494089.png)
